molecular formula C9H19NO B13550176 3,3,5,5-Tetramethyl-4-piperidinol CAS No. 240401-34-7

3,3,5,5-Tetramethyl-4-piperidinol

Cat. No.: B13550176
CAS No.: 240401-34-7
M. Wt: 157.25 g/mol
InChI Key: HWORGAXUKTTWOD-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-4-piperidinol ( 240401-34-7) is a specialized organic compound belonging to the class of piperidines, characterized by its unique sterically hindered structure. The presence of four methyl groups at the 3 and 5 positions creates a rigid and stable molecular framework that significantly influences conformation, reactivity, and interaction with biological targets . This structure enhances the compound's lipophilicity and metabolic stability, which are critical parameters in the design of bioactive molecules . This compound serves as a highly valuable synthetic intermediate or building block in research and development, particularly for the pharmaceutical and agrochemical industries. Its sterically hindered motif is a key feature for the synthesis of novel ligands, catalysts, and other pharmacologically relevant molecules . The structural flexibility of 3,3,5,5-Tetramethyl-4-piperidinol allows for facile functionalization at multiple sites, enabling medicinal chemists to create derivatives with tailored properties for specific therapeutic applications . Preliminary research suggests its derivatives hold promise for the development of central nervous system (CNS) active compounds, as the piperidine scaffold is known for its potential to cross the blood-brain barrier . Molecular Formula: C9H19NO Molecular Weight: 157.25 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

CAS No.

240401-34-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3,3,5,5-tetramethylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3

InChI Key

HWORGAXUKTTWOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(C1O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-4-piperidinol typically involves the hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol, under mild conditions .

Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone is often employed. This process utilizes a catalyst such as copper-chromium-alumina, with the addition of a promoter like strontium to enhance catalytic performance. The reaction is conducted at elevated temperatures (around 120°C) and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethyl-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3,5,5-Tetramethyl-4-piperidone.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: 3,3,5,5-Tetramethyl-4-piperidone.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-4-piperidinol involves its ability to stabilize free radicals. This property is particularly useful in its role as a hindered amine light stabilizer. The compound interacts with free radicals formed during the degradation of polymers, neutralizing them and preventing further degradation. This process involves the transfer of hydrogen atoms from the piperidinol to the free radicals, forming stable, non-reactive products .

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5)

Structural Differences :

  • Methyl groups are positioned at carbons 2 and 6, creating a highly symmetrical and sterically hindered environment around the hydroxyl group at position 4.
  • Molecular weight: 157.25 g/mol (identical to 3,3,5,5-Tetramethyl-4-piperidinol due to same substituents but different positions) .

3,3,5,5-Tetramethylcyclohexanone

Structural Differences :

  • A carbocyclic analogue with a cyclohexanone backbone instead of a piperidine ring.
  • Features a ketone group at position 4 instead of a hydroxyl group.

Reactivity :

  • Undergoes Norrish Type I cleavage under UV light in methanol, yielding methyl 3,3,5,5-tetramethylhexanoate .
  • Lacks the amine functionality of piperidinol derivatives, limiting its utility in radical scavenging or polymer stabilization.

2,2,6,6-Tetramethyl-1-piperidinol (TEMPO)

Structural Differences :

  • Hydroxyl group at position 1 instead of 4.
  • Methyl groups at positions 2 and 5.

Comparison :

  • The 4-piperidinol isomers (e.g., 2,2,6,6- and 3,3,5,5-substituted) lack the radical stability of TEMPO but may exhibit antioxidant properties due to hindered amine groups.

Commercial Piperidine Derivatives (e.g., HOSTAVIN® N20, SANDUVOR® 3055)

Structural Differences :

  • Complex spirocyclic or pyrrolidine-fused derivatives of tetramethylpiperidinol.

Comparative Data Table

Compound Molecular Formula Substituent Positions Key Reactivity Applications
3,3,5,5-Tetramethyl-4-piperidinol C9H19NO 3,3,5,5 (methyl), 4 (OH) Likely hindered amine stabilization Inferred: Polymer stabilizers, antioxidants
2,2,6,6-Tetramethyl-4-piperidinol C9H19NO 2,2,6,6 (methyl), 4 (OH) Pinacol dimerization under UV CYASORB® 3853, SANDUVOR® 3055
3,3,5,5-Tetramethylcyclohexanone C10H16O 3,3,5,5 (methyl), 4 (C=O) Norrish Type I cleavage Synthetic intermediate
TEMPO C9H18NO 2,2,6,6 (methyl), 1 (OH) Radical stabilization Oxidation catalysis, EPR studies

Mechanistic and Functional Insights

  • Photochemical Behavior: Unlike 2,2,6,6-tetramethyl-4-piperidone (which forms dimers) or 3,3,5,5-tetramethylcyclohexanone (Norrish cleavage), the photostability of 3,3,5,5-Tetramethyl-4-piperidinol remains uncharacterized but may align with HALS mechanisms .

Q & A

Q. What are the critical safety protocols for handling 3,3,5,5-Tetramethyl-4-piperidinol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical safety goggles compliant with JIS T 8147 and full-face shields for eye protection. Wear long-sleeved lab coats and nitrile gloves to minimize skin exposure .
  • Storage Conditions: Avoid extreme temperatures and direct sunlight, as the compound may degrade under these conditions. Store in airtight containers in a cool, dark environment .
  • Decomposition Risks: Thermal decomposition produces hazardous gases (CO, CO₂, NOₓ). Conduct reactions in fume hoods with gas scrubbers for safe venting .

Q. How can researchers accurately characterize the physical properties of 3,3,5,5-Tetramethyl-4-piperidinol?

Methodological Answer:

  • Melting Point Analysis: Use differential scanning calorimetry (DSC) to confirm the melting range (129–131°C) .
  • Spectroscopic Identification:
    • ¹H/¹³C NMR: Assign peaks based on the symmetric structure (e.g., methyl groups at δ ~1.2 ppm, hydroxyl proton at δ ~2.5 ppm) .
    • FTIR: Identify O-H stretching (~3200–3400 cm⁻¹) and C-N vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular weight (157.25 g/mol) via ESI-MS or GC-MS .

Q. What are the recommended conditions for synthesizing derivatives of 3,3,5,5-Tetramethyl-4-piperidinol?

Methodological Answer:

  • Esterification: React with acid chlorides (e.g., acetyl chloride) in anhydrous dichloromethane, using triethylamine as a base to facilitate ester formation .
  • Salt Formation: Convert the free base to its hydrochloride salt by titration with concentrated HCl in ethanol, followed by recrystallization .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of chiral derivatives of 3,3,5,5-Tetramethyl-4-piperidinol?

Methodological Answer:

  • Base Selection: Use sterically hindered bases like N-methylpiperidine to reduce racemization during peptide coupling or esterification (e.g., mixed anhydride method) .
  • Low-Temperature Reactions: Conduct reactions at 0–4°C to slow down stereochemical interconversion .
  • Chiral HPLC Monitoring: Employ chiral stationary phases (e.g., amylose-based columns) to track enantiomeric excess during synthesis .

Q. What analytical strategies are effective for identifying thermal decomposition products of 3,3,5,5-Tetramethyl-4-piperidinol?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
  • GC-MS/Fourier Transform Infrared (FTIR): Analyze evolved gases (CO, NOₓ) using gas sampling bags or inline FTIR coupled with TGA .
  • Hazard Mitigation: Implement inert atmospheres (N₂/Ar) to suppress oxidative degradation pathways .

Q. How do steric and electronic effects influence the reactivity of 3,3,5,5-Tetramethyl-4-piperidinol in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance: The tetramethyl groups restrict access to the hydroxyl group, favoring bulky electrophiles (e.g., mesyl chloride over acetyl chloride) for substitutions .
  • Electronic Effects: The electron-donating methyl groups increase the basicity of the piperidine nitrogen, enhancing its nucleophilicity in SN2 reactions .
  • Kinetic Studies: Use stopped-flow techniques to measure reaction rates with varying electrophiles (e.g., alkyl halides, sulfonates) .

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